1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9683693
InChI: InChI=1S/C16H17BrN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22)
SMILES: C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br
Molecular Formula: C16H17BrN2O3
Molecular Weight: 365.22 g/mol

1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid

CAS No.:

Cat. No.: VC9683693

Molecular Formula: C16H17BrN2O3

Molecular Weight: 365.22 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid -

Specification

Molecular Formula C16H17BrN2O3
Molecular Weight 365.22 g/mol
IUPAC Name 1-[2-(4-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C16H17BrN2O3/c17-13-2-1-3-14-12(13)6-9-19(14)10-15(20)18-7-4-11(5-8-18)16(21)22/h1-3,6,9,11H,4-5,7-8,10H2,(H,21,22)
Standard InChI Key OSQFQAQVUGEMGT-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br
Canonical SMILES C1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid integrates two pharmacologically significant heterocycles: a 4-bromoindole and a piperidine ring. The indole system, substituted at the 4-position with bromine, is connected via an acetyl group to the nitrogen atom of the piperidine ring, which itself bears a carboxylic acid substituent at the 4-position. This configuration introduces both hydrophobic (bromine, indole) and hydrophilic (carboxylic acid) domains, enabling potential interactions with biological targets.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₆H₁₇BrN₂O₃
Molecular Weight365.22 g/mol
IUPAC Name1-[2-(4-bromoindol-1-yl)acetyl]piperidine-4-carboxylic acid
Canonical SMILESC1CN(CCC1C(=O)O)C(=O)CN2C=CC3=C2C=CC=C3Br
InChI KeyOSQFQAQVUGEMGT-UHFFFAOYSA-N

The presence of the bromine atom enhances electron-withdrawing effects, potentially influencing the compound’s reactivity and binding affinity. The piperidine ring’s chair conformation and the carboxylic acid’s ionizability further contribute to its physicochemical behavior, including solubility and membrane permeability.

Synthetic Pathways and Methodologies

The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step protocols, leveraging coupling reactions to assemble the indole and piperidine subunits. A representative approach may include:

  • Indole Bromination: Introducing bromine at the 4-position of indole using electrophilic brominating agents like N-bromosuccinimide (NBS).

  • Acetylation: Reacting the brominated indole with chloroacetyl chloride to form the acetylated intermediate.

  • Piperidine Coupling: Conjugating the acetylated indole to piperidine-4-carboxylic acid via nucleophilic acyl substitution, often facilitated by bases such as triethylamine in dimethylformamide (DMF).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsSolventCatalyst
BrominationNBS, Lewis acid (e.g., FeCl₃)DCM---
AcetylationChloroacetyl chloride, baseDMFTriethylamine
CouplingPiperidine-4-carboxylic acidDMFDCC/HOBt

Key challenges include regioselective bromination and minimizing racemization during coupling. Recent advances in microwave-assisted synthesis could enhance yield and purity.

PropertyAcetyl Derivative (This Compound)Propanoyl Analog
Molecular Weight365.22 g/mol379.25 g/mol
DensityNot reported1.5 g/cm³
Boiling PointNot reported609.5°C
LogPEstimated ~2.52.96

The carboxylic acid moiety likely confers moderate aqueous solubility, though exact values remain uncharacterized. Stability studies under varying pH and temperature conditions are warranted.

Comparative Analysis with Structural Analogs

The 4-bromo substitution distinguishes this compound from analogs like 1-[(5-bromo-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid, where bromine’s position alters electronic distribution and steric interactions. Similarly, elongating the acetyl linker to propanoyl (as in ) increases molecular flexibility, potentially enhancing binding to deeper protein pockets.

Future Research Directions

Critical gaps include:

  • Mechanistic Studies: Elucidating interactions with biological targets (e.g., kinases, GPCRs).

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Structural Optimization: Exploring substitutions at the indole 2- or 3-positions to modulate activity.

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